molecular formula C10H8BrNO B1373161 8-Bromo-5-methoxyquinoline CAS No. 1312610-18-6

8-Bromo-5-methoxyquinoline

Cat. No. B1373161
M. Wt: 238.08 g/mol
InChI Key: BAUAVZWFJILVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxyquinoline is a chemical compound with the CAS Number: 1312610-18-6 . It has a molecular weight of 238.08 . It is in powder form .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-5-methoxyquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

8-Bromo-5-methoxyquinoline is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 238.08 .

Scientific Research Applications

Similarly, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

  • Pharmaceutical Applications : Quinoline motifs, which “8-Bromo-5-methoxyquinoline” is a part of, have received considerable attention in drug design due to their broad spectrum of bioactivity . They have shown substantial efficacies for future drug development .

  • Antimicrobial, Anticancer, and Antifungal Effects : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

  • Fluorescent Sensing of Biological and Environmentally Important Metal Ions : Due to their chelating ability toward a great number of metal cations, derivatives of 8-HQ have found many applications in fluorescent sensing of biological and environmentally important metal ions such as Al3+ and Zn2+ .

  • Analytical Purposes and Separation Techniques : 8-hydroxyquinoline ligand has been applied for analytical purposes and separation techniques .

  • Bromination of 8-Substituted Quinolines : Bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives . 8-Methoxyquinoline furnished 5-bromo-8-methoxyquinoline as the sole product .

  • Synthesis of Novel Phthalonitriles : Novel phthalonitriles of 8-hydroxyquinoline were synthesized and converted into their respective bromo derivatives . These compounds may have promising anticancer drug potential .

  • Anticancer Agents : Brominated 8-hydroxy, 8-methoxy, 8-amino quinolines were evaluated in vitro for their anticancer effects on various cell lines . They were shown to have strong antiproliferative activity against various tumor cell lines .

  • Antitopoisomerase : Some of these compounds have inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme . This suggests that they may be novel topoisomerase inhibitors .

Safety And Hazards

The safety information for 8-Bromo-5-methoxyquinoline indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline derivatives, such as 8-Bromo-5-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAVZWFJILVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5-methoxyquinoline
Reactant of Route 2
8-Bromo-5-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-5-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-5-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-5-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-5-methoxyquinoline

Citations

For This Compound
2
Citations
Y Zhang, J Gao, W Li, H Lee, BZ Lu… - The Journal of …, 2011 - ACS Publications
… Our investigation commenced with optimization of Pd-catalyzed borylation of electron-rich 8-bromo-5-methoxyquinoline 1. We first tried borylation with pinacol borane (PinB-H) under …
Number of citations: 43 pubs.acs.org
H Israr, S Kaousar, N Rasool, G Ahmad, MNM Aziz… - 2017 - preprints.org
… Scheme 39 Investigation was related with optimization of Pd-catalyzed borylation of electron-rich 8bromo-5-methoxyquinoline. Firstly, borylation with pinacol borane (PinB-H) was done …
Number of citations: 3 www.preprints.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.